molecular formula C10H6N2O2 B10852818 pyrrolo[3,4-e]indole-1,3(2H,6H)-dione

pyrrolo[3,4-e]indole-1,3(2H,6H)-dione

Cat. No.: B10852818
M. Wt: 186.17 g/mol
InChI Key: KVIRPIKEFDXNQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolo[3,4-e]indole-1,3(2H,6H)-dione is a heterocyclic compound that features a fused pyrrole and indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[3,4-e]indole-1,3(2H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of polyphosphoric acid esters to induce cyclization of hydrazones derived from indoline and pyruvic acid . Another approach includes the use of Cu/Fe co-catalysts for intramolecular C-H amination of α-indolylhydrazones .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[3,4-e]indole-1,3(2H,6H)-dione undergoes various chemical reactions, including electrophilic substitution, cycloaddition, and reduction reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrroloindoles and their derivatives, which can exhibit diverse biological activities.

Mechanism of Action

The mechanism of action of Pyrrolo[3,4-e]indole-1,3(2H,6H)-dione involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

  • Pyrrolo[2,3-f]indole
  • Pyrrolo[3,2-e]indole
  • Pyrrolo[2,3-b]indole

Comparison: Pyrrolo[3,4-e]indole-1,3(2H,6H)-dione is unique due to its specific ring fusion pattern and the presence of a dione functionality. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other pyrroloindole derivatives .

Properties

Molecular Formula

C10H6N2O2

Molecular Weight

186.17 g/mol

IUPAC Name

6H-pyrrolo[3,4-e]indole-1,3-dione

InChI

InChI=1S/C10H6N2O2/c13-9-6-1-2-7-5(3-4-11-7)8(6)10(14)12-9/h1-4,11H,(H,12,13,14)

InChI Key

KVIRPIKEFDXNQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C3=C1C(=O)NC3=O

Origin of Product

United States

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